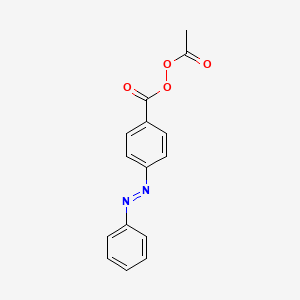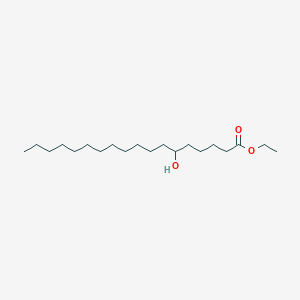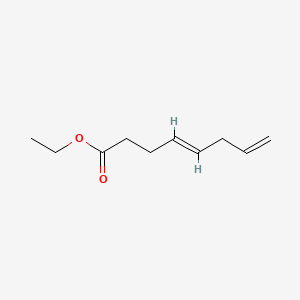
8-Methylnonane-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Methylnonane-1,2-diamine is an organic compound that belongs to the class of diamines Diamines are characterized by the presence of two amino groups (-NH2) attached to the carbon chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methylnonane-1,2-diamine can be achieved through several methods. One common approach involves the 1,2-diamination of alkenes . This method typically uses an electrocatalytic process that introduces two amino groups across an alkene feedstock . The reaction conditions often include the use of an organic redox catalyst and electricity, which obviates the need for transition metal catalysts and oxidizing reagents .
Another method involves the one-pot preparation from nitroolefins . This process includes the Michael addition of O-ethylhydroxylamine to nitroolefin followed by reduction with hydrogen . This method is advantageous due to its simplicity and applicability to various nitroolefins.
Industrial Production Methods
Industrial production of this compound may involve scalable electrocatalytic processes that ensure broad reaction compatibility with a variety of substrates . The use of environmentally friendly and cost-effective methods is crucial for large-scale applications.
Analyse Chemischer Reaktionen
Types of Reactions
8-Methylnonane-1,2-diamine undergoes several types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitro compounds.
Reduction: Reduction of nitro groups to amino groups is a common reaction.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Hydrogen gas in the presence of a catalyst such as palladium on carbon is often used.
Substitution: Reagents such as alkyl halides can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of nitro compounds.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amines.
Wissenschaftliche Forschungsanwendungen
8-Methylnonane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential role in enzyme inhibition and as a precursor for biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceuticals with diamine motifs.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Wirkmechanismus
The mechanism of action of 8-Methylnonane-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The amino groups can form hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The pathways involved may include signal transduction and metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,2-Diaminopropane
- 1,2-Diaminobutane
- 1,2-Diaminohexane
Uniqueness
8-Methylnonane-1,2-diamine is unique due to its specific structural features, including the presence of a methyl group at the eighth position of the carbon chain. This structural variation can influence its reactivity, binding affinity, and overall chemical behavior compared to other diamines.
By understanding the detailed properties and applications of this compound, researchers can explore its potential in various scientific and industrial fields
Eigenschaften
CAS-Nummer |
67874-35-5 |
|---|---|
Molekularformel |
C10H24N2 |
Molekulargewicht |
172.31 g/mol |
IUPAC-Name |
8-methylnonane-1,2-diamine |
InChI |
InChI=1S/C10H24N2/c1-9(2)6-4-3-5-7-10(12)8-11/h9-10H,3-8,11-12H2,1-2H3 |
InChI-Schlüssel |
WIAZXDYYMPLERR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCCCCC(CN)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 4-[(N-methyl-C-phenylcarbonimidoyl)amino]benzoate](/img/structure/B14462029.png)
![2-Methyl-1,6-dioxaspiro[4.5]decane](/img/structure/B14462047.png)
![2-Cyanobicyclo[2.2.2]octa-5,7-dien-2-yl acetate](/img/structure/B14462054.png)

![1,4-Ethano-1H-pyrido[3,2-b][1,5]benzodiazepine, 10-benzoyl-2,3,4,4a,5,10,11,11a-octahydro-](/img/structure/B14462063.png)








